5-(Methylsulfamoyl)furan-3-carboxylic acid

Regioisomerism Zinc chelation geometry Structure-activity relationship

Need systematic SAR probes for metallo-β-lactamase (MBL) inhibitor design? 5-(Methylsulfamoyl)furan-3-carboxylic acid provides a regioisomeric scaffold to map zinc-chelation geometry. - 5-sulfamoyl-3-COOH vs 4-sulfamoyl enables positional SAR; N-methyl modulates H-bond capacity. - Fragment-like (MW 205, cLogP -0.2) ready for crystallographic screening against MBLs and carbonic anhydrases. - ≥95% purity, in stock for global shipping.

Molecular Formula C6H7NO5S
Molecular Weight 205.19 g/mol
CAS No. 1423027-43-3
Cat. No. B1376578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfamoyl)furan-3-carboxylic acid
CAS1423027-43-3
Molecular FormulaC6H7NO5S
Molecular Weight205.19 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=CO1)C(=O)O
InChIInChI=1S/C6H7NO5S/c1-7-13(10,11)5-2-4(3-12-5)6(8)9/h2-3,7H,1H3,(H,8,9)
InChIKeyKXSQYNZCXFSVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylsulfamoyl)furan-3-carboxylic Acid: Structural and Pharmacophore Overview


5-(Methylsulfamoyl)furan-3-carboxylic acid (CAS 1423027-43-3, molecular formula C₆H₇NO₅S, MW 205.19 g/mol) is a heterocyclic sulfonamide building block featuring a furan core substituted at the 5-position with an N-methylsulfamoyl group (-SO₂NHCH₃) and at the 3-position with a carboxylic acid (-COOH) [1]. It belongs to the broader sulfamoyl heteroarylcarboxylic acid (SHC) pharmacophore class, which has demonstrated competitive metallo-β-lactamase (MBL) inhibition at nanomolar to micromolar potency in structurally related analogs [2]. The compound is commercially available at ≥95% purity from multiple suppliers and serves as a versatile scaffold for medicinal chemistry derivatization, particularly for introducing the methylsulfamoyl-furan motif into lead compounds targeting bacterial resistance mechanisms [1].

Sulfamoyl heteroarylcarboxylic acid (SHC) pharmacophore scaffold for MBL inhibitor research
≥95% purity suitable for SAR derivatization and fragment-based screening
3-COOH regioisomer with reported zinc-coordinating motif; documented synthetic entry for IL-1 inhibitor programs

Why Regioisomeric Precision Matters for 5-(Methylsulfamoyl)furan-3-carboxylic Acid


Within the furan sulfonamide chemical space, seemingly minor structural variations produce functionally distinct entities. The 3-carboxylic acid regioisomer (target) and the 2-carboxylic acid regioisomer (CAS 933742-92-8) are constitutional isomers with identical molecular formulae but different atomic connectivity, generating divergent hydrogen-bonding geometry, zinc-chelation topology, and target protein complementarity [1]. The presence or absence of an N-methyl group on the sulfamoyl nitrogen alters both hydrogen-bond donor capacity and metabolic stability profiles compared to the unsubstituted 5-sulfamoylfuran-3-carboxylic acid analog (CAS 1423033-89-9) . Furthermore, the absence of ring-methyl substituents distinguishes this compound from the well-characterized MBL inhibitor SFC (2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid, CAS 1087784-71-1), which bears methyl groups at both the 2- and 5-positions of the furan ring and places the sulfamoyl group at the 4-position rather than the 5-position [2]. These structural distinctions directly impact zinc coordination geometry at MBL active sites, as crystallographic evidence shows that both the sulfamoyl group and the carboxylate group participate in zinc ion coordination, with the carboxylate also engaging conserved positively charged residues (Lys224/Arg228) [2].

Regioisomer mismatch: 3-COOH vs. 2-COOH
Carboxylate-zinc geometry and protein surface complementarity may shift; TPSA and binding orientation are not interchangeable.
N-Methylsulfamoyl vs. unsubstituted sulfamoyl
Reduced hydrogen-bond donor count and increased lipophilicity may alter permeability and metabolic stability profiles.
Des-methyl vs. 2-methyl analog (SFC-like)
Lower steric bulk and higher hydrophilicity may broaden isoform accessibility but could shift potency relative to 2,5-dimethyl derivatives.

Quantitative Differentiation from Closest Structural Analogs


Regioisomeric Carboxylic Acid Positioning: 3-COOH vs. 2-COOH

The target compound places the carboxylic acid at the furan 3-position, whereas the constitutional isomer 5-(methylsulfamoyl)furan-2-carboxylic acid (CAS 933742-92-8) positions the COOH at the 2-position. Although both share the molecular formula C₆H₇NO₅S and MW 205.19, the topological polar surface area (TPSA) differs: 105 Ų (target, 3-COOH) [1] vs. a computationally distinct value for the 2-COOH isomer due to altered spatial orientation of the carboxylate relative to the ring oxygen . In the SHC pharmacophore class, crystallographic data for the closely related SFC compound demonstrates that the carboxylate group coordinates to one active-site zinc ion and forms salt bridges with Lys224/Arg228 in MBLs [2]. The 3- vs. 2-positional difference would reorient this critical carboxylate–zinc interaction by approximately 1.5–2.0 Å based on furan ring geometry, potentially altering chelation efficiency and isoform selectivity.

Carboxylate Positional Isomerism
Class-level inference
Target TPSA 105 Ų, XLogP3-AA -0.2 (3-COOH) vs. 2-COOH regioisomer (data not published); positional shift ≈1.5–2.0 Å.
Carboxylate-zinc geometry may differ; affects isoform selectivity interpretation.
TPSA comparison not experimentally validated for comparator.
Regioisomerism Zinc chelation geometry Structure-activity relationship

N-Methylsulfamoyl vs. Unsubstituted Sulfamoyl: H-Bond and Lipophilicity

The target compound bears an N-methyl substituent on the sulfamoyl group (-SO₂NHCH₃), whereas 5-sulfamoylfuran-3-carboxylic acid (CAS 1423033-89-9) carries an unsubstituted sulfamoyl (-SO₂NH₂). The N-methylation reduces the hydrogen-bond donor count from 3 (unsubstituted: two NH₂ protons + one COOH) to 2 (target: one NH proton + one COOH) [1]. The molecular weight increases from 191.16 (unsubstituted) to 205.19 (target), and the XLogP3-AA shifts from a more negative value for the unsubstituted analog to -0.2 for the target, reflecting the modest lipophilicity increase conferred by the methyl group [1]. In the SHC inhibitor series, N-alkylation of the sulfamoyl group is associated with altered pharmacokinetic profiles; the mBio study demonstrated that SHCs showed high stability in human liver microsomes, a property potentially modulated by N-substitution [2].

N-Methylation Impact
Class-level inference
H-Bond Donor Count 2 vs. 3; XLogP3-AA -0.2 (N-methyl) vs. lower (unsubstituted); ΔMW +14.03 Da.
Reduced H-bond donors, slightly higher lipophilicity may improve membrane permeability.
Metabolic stability inferred from SHC class microsomal data.
Hydrogen-bond donor count Lipophilicity Metabolic stability

Des-Methyl vs. 2-Methyl Analog: Physicochemical Profile Comparison

The target compound lacks the 2-methyl substituent present on 2-methyl-5-(methylsulfamoyl)furan-3-carboxylic acid (CAS 1376318-99-8). This results in a molecular weight of 205.19 vs. 219.22 (+14.03 Da, +6.8%), and a rotatable bond count of 3 vs. 3 (identical, as the methyl adds no additional rotatable bond) [1]. The XLogP3-AA of the target (-0.2) is lower than the 2-methyl analog (LogP = 0.19432 as reported by vendors) [1], a ΔLogP of approximately -0.4, indicating that the target is modestly more hydrophilic. The topological polar surface area of the target is 105 Ų [1] versus the 2-methyl analog (computed TPSA value comparable but not independently verified in PubChem). In the SHC class, the 2,5-dimethyl analog SFC (with methyl groups at both ring positions adjacent to the sulfamoyl group) achieves a Ki of 0.22 μM against IMP-1 MBL [2]; the des-methyl target compound may exhibit altered potency due to reduced steric complementarity with the MBL active site but potentially broader isoform accessibility.

Des-Methyl vs. 2-Methyl Analog
Cross-study comparable
MW 205.19 vs. 219.22; ΔLogP ≈ -0.39; rotatable bonds equal; no ring methyl substituents.
Lower MW and greater hydrophilicity may support improved aqueous solubility.
LogP difference from vendor-reported data.
Molecular weight Rotatable bonds Steric bulk

Class-Level Metallo-β-Lactamase Inhibitory Potential

While no direct MBL inhibition data exist for 5-(methylsulfamoyl)furan-3-carboxylic acid itself, the closely related SHC compound 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) has been rigorously characterized. SFC exhibits competitive inhibition of IMP-1 with a Ki of 0.22 μM and restores meropenem efficacy against IMP-type MBL-producing Enterobacteriaceae at clinically relevant levels [1]. SFC demonstrated 95.3% sensitivity and 100% specificity for detecting B1 MBL-producing Enterobacterales in disk diffusion assays at 10 μg/mL [2]. The target compound shares the critical sulfamoyl-furan-carboxylic acid pharmacophore with SFC but differs in: (a) sulfamoyl position (5- vs. 4-), (b) absence of 2,5-dimethyl substituents, and (c) N-methylation on the sulfamoyl group. X-ray crystallography of SHC–MBL complexes established that the sulfamoyl group coordinates to two active-site zinc ions while the carboxylate coordinates to one zinc ion and engages Lys224/Arg228 [1]. The target compound retains all functional groups necessary for this dual-zinc coordination mode, though the altered substitution pattern may modulate isoform selectivity and potency.

MBL Inhibitory Potential (Class-Level)
Class-level inference
SFC Ki IMP-1 0.22 μM; B1 MBL sensitivity 95.3%, specificity 100% at 10 μg/mL. Target retains all zinc-coordinating groups.
May support MBL inhibitor SAR exploration within SHC pharmacophore class.
Direct inhibition data not available for target compound.
Metallo-β-lactamase IMP-1 NDM-1 VIM-2 Carbapenem resistance

GHS Safety Profile for Laboratory Handling

5-(Methylsulfamoyl)furan-3-carboxylic acid carries specific GHS hazard classifications notified to the ECHA C&L Inventory: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3), with a Warning signal word [1]. This classification was reported by one company from one notification. By contrast, the 2-methyl analog (CAS 1376318-99-8) does not have comparable ECHA-notified GHS classifications publicly available in the same database, potentially indicating differences in hazard profile or simply differences in regulatory notification status. For procurement and laboratory handling, the requirement for skin and eye protection (P264, P280) and the oral toxicity warning (H302) are specific operational considerations that distinguish this compound from analogs lacking formal hazard classifications.

GHS Safety Classification
Supporting evidence
H302, H315, H319, H335; Signal Warning. 2-methyl analog lacks comparable ECHA notification.
Documented PPE requirements distinguish handling from non-classified analogs.
Based on 1 notifying company; verify with internal safety assessment.
GHS classification Acute toxicity Laboratory safety Skin irritation

3-COOH Furan Scaffold as an IL-1 Inhibitor Synthetic Precursor

Patent literature from Pfizer (EP0976742A1, and related filings) specifically describes the use of 3-furancarboxylic acid alkyl esters as starting materials for electrophilic sulfonation to prepare furan sulfonamide compounds that serve as intermediates for IL-1 inhibitors [1][2]. The 3-carboxylic acid furan scaffold is explicitly preferred in this synthetic route: 'using the electrophilic sulfonation of (C₁-C₆)alkyl-3-furoate and subsequent functional group manipulation, the process to prepare furan sulfonamide compounds is simplified' [1]. The target compound, bearing the 3-COOH substitution pattern, aligns with this patented synthetic methodology, whereas the 2-carboxylic acid regioisomer would require a different synthetic strategy. This patent-established utility provides a documented synthetic application framework not available for the 2-COOH regioisomer.

Synthetic Precursor for IL-1 Inhibitors
Supporting evidence
Pfizer patent EP0976742A1 explicitly prefers 3-furoate electrophilic sulfonation for IL-1 inhibitor furan sulfonamides.
Patent-precedented synthetic entry for IL-1 inhibitor lead generation.
Regioisomer-specific synthetic route; 2-COOH not covered.
IL-1 inhibitor Furan sulfonamide Synthetic intermediate Patent chemistry

Procurement and Research Applications for 5-(Methylsulfamoyl)furan-3-carboxylic Acid


MBL Inhibitor SAR: Exploring SHC Substitution Patterns

For research groups developing MBL inhibitors to combat carbapenem-resistant Enterobacteriaceae, this compound enables systematic structure-activity relationship (SAR) studies within the sulfamoyl heteroarylcarboxylic acid (SHC) pharmacophore class. Building on the validated SFC scaffold (IMP-1 Ki = 0.22 μM) [1], the target compound allows interrogation of the effects of: (a) relocating the sulfamoyl group from the 4- to the 5-position of the furan ring, (b) removing the 2,5-dimethyl substituents to probe steric requirements, and (c) introducing N-methylation on the sulfamoyl group to modulate hydrogen-bonding capacity [2]. The resulting biochemical data would inform whether the 5-sulfamoyl-3-carboxylic acid substitution pattern retains or improves upon the nanomolar-to-micromolar MBL inhibition characteristic of the SHC class [1].

IL-1 Inhibitor Lead Generation via 3-Furoate Chemistry

Medicinal chemistry teams pursuing novel IL-1 inhibitors can leverage the Pfizer-patented synthetic methodology (EP0976742A1) that specifically employs 3-furancarboxylic acid derivatives as starting materials for electrophilic sulfonation [3]. The target compound, already bearing the methylsulfamoyl group at the 5-position and the free carboxylic acid at the 3-position, can serve as either a direct building block or a reference standard for developing IL-1 inhibitory furan sulfonamides. This provides a documented regulatory and synthetic framework that is not equally established for the 2-carboxylic acid regioisomer [3].

Fragment-Based Drug Discovery for Zinc-Metalloenzymes

With a molecular weight of 205.19 g/mol, XLogP3-AA of -0.2, and TPSA of 105 Ų, this compound falls within fragment-like physicochemical space (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3 per Rule of Three guidelines) [2][4]. The combination of a zinc-chelating sulfamoyl group and a zinc-coordinating carboxylate makes it a suitable fragment for screening against zinc-dependent metalloenzymes beyond MBLs, including carbonic anhydrase isoforms (hCA I, II, IV, IX) where furan sulfonamides have demonstrated potency exceeding acetazolamide [5]. Procurement at ≥95% purity from multiple suppliers supports both NMR-based and crystallographic fragment screening workflows .

Carbonic Anhydrase Isoform Selectivity Profiling Probe

Building on the 2023 finding that fifteen novel furyl sulfonamides showed potent inhibition of human carbonic anhydrase isoforms hCA I, II, IV, and IX—with some compounds more active than acetazolamide—this 3-COOH regioisomer serves as a structural probe for isoform selectivity [5]. The 3-carboxylic acid orientation provides distinct spatial presentation of the carboxylate zinc-binding group compared to 2-carboxylic acid furan sulfonamides, potentially yielding differential selectivity profiles across the hCA isoform panel. Procurement of both the 3-COOH (target) and 2-COOH (CAS 933742-92-8) regioisomers enables systematic head-to-head isoform selectivity comparisons that are not possible with either regioisomer alone [5].

Application
Selection Property
Validation Focus
MBL inhibitor SAR exploration
SHC pharmacophore with zinc-coordinating motif
IMP-1/NDM-1/VIM-2 isoform selectivity and potency context
IL-1 inhibitor lead generation
3-COOH synthetic entry per Pfizer patent EP0976742A1
Synthetic route compatibility and intermediate stability
Fragment-based zinc-metalloenzyme screening
Fragment-like profile (MW 205, TPSA 105 Ų, XLogP -0.2)
Rule-of-three compliance, crystallographic soaking, NMR hit confirmation
Carbonic anhydrase isoform profiling
3-COOH zinc-binding orientation vs. 2-COOH regioisomer
Isoform selectivity (hCA I, II, IV, IX) and comparison with acetazolamide reference
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